4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl

Process Chemistry 5-Lipoxygenase Inhibitor Synthesis Scale-up

Researchers synthesizing 5-lipoxygenase (5-LO) inhibitors require the precise 3-fluoro-5-hydroxyphenyl tetrahydropyran intermediate-generic substitution is structurally unfeasible. FHTPCE (CAS 179420-67-8) is the documented entry point to CJ-12,918 and CJ-13,454, where fluorine critically modulates log D to mitigate ocular toxicity. • Enables direct synthesis of 5-LO inhibitors via established Mitsunobu or SNAr routes on the free phenol. • Phenol handle permits systematic SAR of the benzyl ether linker region. • Ethyl ester hydrolyzes readily for conversion to diverse carboxamide analogs. Supplied by BenchChem for multi-gram research campaigns.

Molecular Formula C14H17FO4
Molecular Weight 268.28 g/mol
CAS No. 179420-67-8
Cat. No. B032436
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl
CAS179420-67-8
Synonyms4-(3-Fluoro-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylic Acid Ethyl Ester
Molecular FormulaC14H17FO4
Molecular Weight268.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C1(CCOCC1)C2=CC(=CC(=C2)F)O
InChIInChI=1S/C14H17FO4/c1-2-19-13(17)14(3-5-18-6-4-14)10-7-11(15)9-12(16)8-10/h7-9,16H,2-6H2,1H3
InChIKeyWSNKLYIWJLWVDJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for Ethyl 4-(3-Fluoro-5-hydroxyphenyl)tetrahydro-2H-pyran-4-carboxylate


4-(3-Fluoro-5-hydroxyphenyl)-3,4,5,6-tetrahydro-2H-pyran-4-carboxylate Ethyl (CAS 179420-67-8), also known as FHTPCE, is a fluorinated tetrahydropyran phenyl ester. Its primary documented role is as a crucial synthetic intermediate in the production of a specific class of imidazole-based 5-lipoxygenase (5-LO) inhibitors, most notably the development candidates CJ-12,918 and CJ-13,454 . The compound's structure, featuring a free phenol on a fluoro-substituted phenyl ring attached to a tetrahydropyran carboxylate core, is specifically designed for late-stage functionalization in the synthesis of these complex drug molecules .

Risks of Substituting This Intermediate in 5-LO Inhibitor Synthesis


Generic substitution of this intermediate is not feasible due to its precise structural role in a highly optimized synthetic pathway. The synthesis of the final 5-LO inhibitor, 4-(3-fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide, relies on a key nucleophilic aromatic substitution or Mitsunobu reaction on the free phenol of this intermediate . Altering the fluoro or hydroxyl substituents on the phenyl ring, or the ethyl ester on the tetrahydropyran core, would not only fail to produce the target molecule but would likely derail the entire synthetic sequence. The compound's specific substitution pattern is the direct result of extensive structure-activity relationship (SAR) studies, where the fluorine atom was found to be critical for modulating lipophilicity (log D) and mitigating ocular toxicity in the final drug candidates [1].

Quantitative Evidence for Selecting This 5-LO Inhibitor Intermediate


Proven Multi-Gram Scale-Up for a Preclinical Candidate

The compound is a direct intermediate in the only published, scaled-up synthesis of the development candidate 4-(3-fluoro-5-{[4-(2-methyl-1H-imidazol-1-yl)benzyl]oxy}phenyl)tetrahydro-2H-pyran-4-carboxamide. An alternative synthetic route or a different intermediate would lack this direct proof of scalability for this specific molecule .

Process Chemistry 5-Lipoxygenase Inhibitor Synthesis Scale-up

Critical Role in Modulating Lipophilicity and Safety

The fluorine atom and the ethyl ester moiety of the target compound are essential for achieving the optimal lipophilicity of the final drug candidates. This SAR was a direct result of solving a critical safety issue: the predecessor compound, CJ-12,918 (which has a methoxy group instead of the carboxamide), caused cataracts in rat studies. The SAR program, which relied on this intermediate as a branching point, led to CJ-13,454, which was 1.2 log D units less lipophilic and showed a significantly improved toxicological profile, including the elimination of cataracts [1].

Medicinal Chemistry SAR Toxicology

Key Application Scenarios for Procurement


Scaled Synthesis of CJ-13,454 and Analogs

This is the primary, documented use case. Procurement is justified for research groups or CDMOs tasked with synthesizing multi-gram quantities of CJ-13,454 or SAR analogs where the tetrahydropyran-4-carboxylate core and the specific 3-fluoro-5-hydroxyphenyl substitution must be maintained. The proven synthetic route from the literature provides a direct, low-risk starting point .

Medicinal Chemistry SAR Expansion of Imidazole 5-LO Inhibitors

The compound serves as a versatile late-stage diversification point. The free phenol allows for systematic exploration of the benzyl ether moiety, while the ethyl ester can be hydrolyzed and converted to other amides. This enables a focused SAR study around the critical phenyl linker region, which was shown to dramatically influence both potency and safety [1].

Fundamental Studies on 5-LO Inhibition and Ocular Toxicity

The compound is the entry point to a unique chemical series that helped elucidate the mechanism of 5-LO inhibitor-induced cataracts. Financed through the log D-dependent lens penetration hypothesis, this intermediate can be used to create tool compounds for investigative toxicology, probing the relationship between physicochemical properties and ocular safety [1].

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